N-methyl-1,2,4-triazole-1-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
35101-77-0 |
|---|---|
Molecular Formula |
C4H6N4O |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
N-methyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H6N4O/c1-5-4(9)8-3-6-2-7-8/h2-3H,1H3,(H,5,9) |
InChI Key |
ZSHACONATLYYGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1C=NC=N1 |
Origin of Product |
United States |
Structural Elucidation:once Synthesized, a Crucial Objective is the Unambiguous Confirmation of the Compound S Chemical Structure. This is Accomplished Using a Suite of Spectroscopic and Analytical Techniques. the Data Obtained from These Methods Provide a Detailed Picture of the Molecule S Atomic Connectivity and Spatial Arrangement.
Table 2: Standard Spectroscopic and Analytical Techniques for Characterization This table outlines the common analytical methods used to characterize a novel organic compound like N-methyl-1,2,4-triazole-1-carboxamide and the type of information each provides.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | 1H NMR provides information on the number, environment, and connectivity of hydrogen atoms. 13C NMR details the carbon skeleton of the molecule. mdpi.com |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) gives the precise elemental composition. mdpi.com |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O of the amide, C=N of the triazole ring) based on their vibrational frequencies. researchgate.netijsr.net |
| X-ray Crystallography | If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths and angles. |
Exploration of Chemical Reactivity:a Further Aim is to Investigate the Compound S Reactivity. This Could Involve Studying Its Stability Under Different Conditions E.g., Ph, Temperature , Its Ability to Undergo Further Chemical Transformations, or Its Potential to Act As a Ligand in Coordination Chemistry with Metal Ions. This Knowledge is Essential for Understanding How the Molecule Might Behave in Different Chemical or Biological Environments and for Its Potential Use As an Intermediate in the Synthesis of More Complex Structures.
Established and Emerging Synthetic Routes to 1,2,4-Triazole-1-carboxamide Structures
The traditional and more recent methods for synthesizing 1,2,4-triazole-1-carboxamide structures can be systematically broken down into the formation of the heterocyclic core, the addition of the carboxamide functional group, and the selective alkylation of a ring nitrogen atom.
De Novo Ring Synthesis Strategies for the 1,2,4-Triazole (B32235) Core
The de novo synthesis of the 1,2,4-triazole ring is a cornerstone of preparing its derivatives. A number of synthetic routes have been established, often involving the condensation of hydrazines or their derivatives with compounds containing a carbon-nitrogen double bond.
One common approach involves the reaction of hydrazines with formamide, which can proceed under microwave irradiation without a catalyst, demonstrating good functional-group tolerance. organic-chemistry.org Another versatile method is the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines in a one-pot process that offers high regioselectivity and rapid access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgresearchgate.net
Furthermore, the reaction of hydrazones with various reagents provides a pathway to the 1,2,4-triazole core. For instance, a metal-free synthesis from hydrazones and aliphatic amines can be achieved under oxidative conditions using iodine as a catalyst. organic-chemistry.org A summary of selected de novo synthesis strategies is presented in Table 1.
| Starting Materials | Reagents and Conditions | Product Type | Reference(s) |
| Hydrazines and formamide | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |
| Carboxylic acids, primary amidines, and monosubstituted hydrazines | One-pot | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.orgresearchgate.net |
| Hydrazones and aliphatic amines | Iodine (catalyst), oxidative conditions | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |
| Nitriles and hydrazines | Base-mediated, deamination annulation | 1,3,5-Trisubstituted 1,2,4-triazoles | rsc.org |
| Amidines and hydrazonoyl chlorides | N-Methylimidazole, formal [3+2] cycloaddition | 1,3-Disubstituted-1H-1,2,4-triazoles | isres.org |
| Trifluoroacetimidohydrazides | I2-mediated oxidative cyclization, DMF as carbon source | 3-Trifluoromethyl-1,2,4-triazoles | isres.org |
Introduction of the Carboxamide Functionality: Acylation and Condensation Reactions
Once the 1,2,4-triazole ring is formed, the next critical step is the introduction of the carboxamide functionality. This is typically achieved through acylation or condensation reactions. While the direct synthesis of N-methyl-1,2,4-triazole-1-carboxamide is a specific goal, much of the available research focuses on the synthesis of 1,2,4-triazole-3-carboxamides, which are structural isomers and important precursors. mdpi.comresearchgate.net
For instance, in the synthesis of certain 1,2,4-triazole derivatives containing carboxamide fragments, a multi-step process can be employed starting from a suitable precursor like 4-amino-1,2,4-triazole. chemmethod.com This can involve the formation of a Schiff base, followed by the addition of an acyl chloride to an azomethine group to create an N-acyl derivative. chemmethod.com In other syntheses, the carboxamide group is introduced via the cyclization of a precursor that already contains this functionality. For example, the synthesis of 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides involves the cyclization of a triazole fragment that already bears the carboxamide group. mdpi.com
The synthesis of novel 1,2,4-triazole derivatives containing carboxamide fragments has been achieved through the reaction of a triazole intermediate with various substituted benzoic acids in the presence of coupling agents. mdpi.com This highlights the utility of standard peptide coupling conditions for the formation of the amide bond.
Selective N-Alkylation for this compound Formation
The final step in the synthesis of this compound is the selective alkylation of one of the nitrogen atoms of the triazole ring. The alkylation of 1,2,4-triazoles can lead to a mixture of regioisomers, typically the 1- and 4-alkylated products, due to the presence of multiple nucleophilic nitrogen atoms. researchgate.net
The regioselectivity of the alkylation can be influenced by the choice of base, solvent, and alkylating agent. researchgate.net For example, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in THF has been shown to favor the formation of 1-substituted-1,2,4-triazoles with a consistent regioselectivity of approximately 90:10 (N-1 vs. N-4). researchgate.net
In the context of 1,2,4-triazole-3-carboxamide derivatives, the introduction of an alkyl/aryloxymethyl substituent at the N1 position has been achieved with high regioselectivity by using N-silyl derivatives of the triazole carboxylic acid ester. mdpi.com This method is reported to yield exclusively the methyl 1-alkoxymethyl 1,2,4-triazole-3-carboxylate (B8385096). mdpi.com The subsequent conversion of the ester to the carboxamide would then yield the desired product.
The alkylation of 1,2,4-triazole-3-thiones has also been studied, where regioselectivity between S- and N-alkylation is a key consideration. bohrium.com While this is not directly the synthesis of a carboxamide, the principles of regioselective alkylation are relevant. DFT calculations have been used to predict and explain the regioselectivity of these reactions. bohrium.com
Advanced Synthetic Approaches for 1,2,4-Triazole Derivatives
Modern synthetic organic chemistry has seen the development of more efficient and atom-economical methods for the construction of complex molecules. These advanced approaches are also being applied to the synthesis of 1,2,4-triazole derivatives.
One-Pot Multicomponent Reactions in Triazole Synthesis
One-pot multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single reaction vessel to form a product that contains the essential parts of all the starting materials. rsc.orgrsc.org This approach offers several advantages, including reduced reaction times, lower costs, and less waste generation.
A number of MCRs have been developed for the synthesis of 1,2,4-triazoles. For example, a metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones has been reported for the synthesis of 1,2,4-triazole-based hybrids. rsc.orgrsc.org Another example is the one-pot, two-step synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from a carboxylic acid, an amidine, and a monosubstituted hydrazine (B178648). nih.gov
An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols has also been developed for the synthesis of 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org This method avoids the use of strong oxidants and transition-metal catalysts. organic-chemistry.org
Transition-Metal Catalysis in the Functionalization of Triazoles
Transition-metal catalysis has become an indispensable tool in organic synthesis, and it has been widely applied to the functionalization of heterocyclic compounds, including triazoles. rsc.org Catalytic systems based on palladium, copper, and iron have been used to facilitate C-H functionalization, cross-coupling reactions, and other transformations on the triazole ring. rsc.orgresearchgate.netnih.gov
Copper-catalyzed reactions are particularly common in triazole synthesis. For instance, a copper-catalyzed one-pot method has been developed for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles via a cascade addition-oxidation-cyclization process. nih.govfrontiersin.org Copper catalysts have also been used for the oxidative C(sp3)-H functionalization of amidines to produce 1,3-disubstituted 1,2,4-triazoles. isres.org
Palladium-catalyzed C-H functionalization has also been employed for the direct arylation of 1,2,3-triazoles, and similar principles can be applied to 1,2,4-triazoles. researchgate.net These reactions allow for the introduction of aryl groups onto the triazole ring, which can be a powerful strategy for modifying the properties of the molecule. Iron-catalyzed C-H functionalization, assisted by a triazole directing group, has also been demonstrated for C-H arylations, alkylations, and alkyne-annulations of amides and amines. nih.gov
| Catalyst | Reaction Type | Substrates | Product | Reference(s) |
| Copper | Cascade addition-oxidation-cyclization | Amides and nitriles | 3,5-Disubstituted-1,2,4-triazoles | nih.govfrontiersin.org |
| Copper | Oxidative C(sp3)-H functionalization | Amidines and trialkylamines | 1,3-Disubstituted 1,2,4-triazoles | isres.org |
| Palladium | C-H functionalization | 1,2,3-Triazoles | Arylated 1,2,3-triazoles | researchgate.net |
| Iron | C-H functionalization (with triazole directing group) | Amides and amines | Arylated, alkylated, or annulated products | nih.gov |
Optimization of Reaction Conditions and Scalability Considerations for 1,2,4-Triazole-Carboxamide Synthesis
The efficient synthesis of 1,2,4-triazole-carboxamides, including the target compound this compound, is contingent upon the careful optimization of reaction conditions to maximize yield and purity while ensuring the process is scalable for potential industrial application. Key parameters that are frequently scrutinized include the choice of catalyst, solvent, reaction temperature, and reaction time.
The synthesis of 1,2,4-triazole derivatives can be achieved through various synthetic routes. One common approach involves the cyclization of intermediates, where the reaction conditions play a crucial role in the outcome. For instance, the use of different catalysts can significantly influence the regioselectivity and efficiency of the cyclization process. Both metal-based catalysts, such as copper and palladium complexes, and metal-free conditions have been successfully employed in the formation of the 1,2,4-triazole ring. frontiersin.orgnih.gov
The selection of an appropriate solvent is another critical factor. Solvents can affect the solubility of reactants and intermediates, influence the reaction rate, and in some cases, even participate in the reaction. For example, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used in triazole synthesis. researchgate.netisres.org The effect of the solvent on the self-association of 1,2,4-triazole has been studied, indicating that the solvent environment can influence intermolecular interactions. researchgate.net
Reaction temperature is a key variable that can impact both the rate of reaction and the formation of byproducts. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction speed and product purity. For some transformations, microwave irradiation has been employed to accelerate the reaction and improve yields compared to conventional heating.
Furthermore, the scalability of any synthetic method is a critical consideration for its practical application. A process that is efficient on a laboratory scale may face challenges when scaled up for larger production. These challenges can include issues with heat transfer, mixing, and purification. Therefore, process development for the synthesis of 1,2,4-triazole-carboxamides often focuses on developing robust and reproducible conditions that are amenable to large-scale manufacturing. This includes the use of safe and readily available starting materials, minimizing the number of synthetic steps, and developing efficient purification methods. researchgate.net The synthesis of 1,2,4-triazole-3-carboxamide, a key intermediate for the antiviral drug ribavirin, has been the subject of such process development studies. researchgate.netgoogle.comgoogle.com
Detailed research findings from various studies on the optimization of reaction conditions for the synthesis of 1,2,4-triazole-carboxamide analogs are summarized in the following tables.
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Copper Bromide | Alkyne and Azide | Not specified | 0 - 70 | Up to 91 | nih.gov |
| CuCl₂ | Amide and DMF | DMF | Not specified | 85 | frontiersin.org |
| Palladium/Copper | Alkynes, Allyl methyl carbonate, and TMSN₃ | Ethyl acetate | 100 | 56 - 75 | nih.gov |
| None (Metal-free) | Aryl diazonium salts and Azalactic acid | Acetonitrile | Room Temperature | Not specified | nih.gov |
| Solvent | Starting Materials | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| DMF | Amidine and Trialkylamine | Copper | Not specified | Not specified | isres.org |
| DMSO | Amidine and Trialkylamine | Copper | Not specified | Not specified | isres.org |
| Acetonitrile/Ethanol | Not specified | Not specified | Not specified | Improved substrate range | nih.gov |
| Water | Thiosemicarbazide and Oxalic acid | None | Heating | High | google.com |
| Ethanol | Oxamohydrazide and Formaminin acetate | None | Reflux | 74 | google.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
No specific ¹H-NMR or ¹³C-NMR data for this compound could be located. Furthermore, no studies employing two-dimensional NMR techniques for the connectivity elucidation of this compound were found.
Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis
Specific ¹H-NMR chemical shift values for this compound are not available in the searched literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopic Signatures
Specific ¹³C-NMR spectroscopic data for this compound could not be found.
Two-Dimensional NMR Techniques for Connectivity Elucidation
No information regarding the use of 2D-NMR techniques for the structural analysis of this compound was discovered.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
There is no specific Infrared (IR) spectroscopy data available for this compound in the reviewed sources.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
The mass spectrum and detailed fragmentation pattern for this compound were not found in the conducted searches.
X-ray Crystallography for Solid-State Molecular Architecture
No X-ray crystallography studies have been published that detail the solid-state molecular structure of this compound.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The molecular geometry of 1,2,4-triazole derivatives is characterized by the distinct bond lengths and angles within the heterocyclic ring and its substituents. Based on the crystallographic analysis of 1H-1,2,4-triazole-3-carboxamide, the bond lengths and angles are expected to be within a similar range for this compound.
The C=O bond length in 1H-1,2,4-triazole-3-carboxamide is 1.2524 (18) Å, which is indicative of the amide form of the molecule. nih.gov The bond lengths within the triazole ring are consistent with its aromatic character. For the parent 1,2,4-triazole, these values are approximately N1–N2 = 1.377 ± 0.010 Å, N2–C3 = 1.329 ± 0.009 Å, C3–N4 = 1.348 ± 0.009 Å, N4=C5 = 1.305 Å, and N1–C5 = 1.377 ± 0.004 Å.
The bond angles in the 1,2,4-triazole ring of the parent compound are approximately ∠N1N2C3 = 102.7 ± 0.5°, ∠N2C3N4 = 113.8 ± 01.3°, and ∠C3N4C5 = 105.7°. It is anticipated that the substitution of a methyl group on the carboxamide nitrogen in this compound would induce slight alterations to these geometric parameters.
Table 1: Selected Bond Lengths for 1H-1,2,4-triazole-3-carboxamide
| Bond | Length (Å) |
|---|---|
| C=O | 1.2524 (18) |
| N1-C1 | 1.3270 (19) |
| N3-C2 | 1.319 (2) |
Data derived from the crystallographic study of 1H-1,2,4-triazole-3-carboxamide. nih.gov
Table 2: Selected Bond Angles for 1H-1,2,4-triazole-3-carboxamide
| Angle | Degree (°) |
|---|---|
| N1-C1-N2 | 125.80 (14) |
| N1-C1-N3 | 110.19 (13) |
| N2-C1-N3 | 124.01 (14) |
Data derived from the crystallographic study of 1H-1,2,4-triazole-3-carboxamide. nih.gov
Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure of 1H-1,2,4-triazole-3-carboxamide reveals an extensive network of hydrogen bonds that dictate its supramolecular assembly. nih.gov Specifically, N—H···O and N—H···N hydrogen bonds are the predominant interactions, linking individual molecules into infinite sheets. nih.gov These sheets form a two-dimensional network that extends parallel to the {101} plane of the unit cell. nih.gov
Table 3: Hydrogen-bond geometry for 1H-1,2,4-triazole-3-carboxamide (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N1—H1B···N4ii | 0.86 | 2.22 | 3.010 (2) | 154 |
| N2—H2···O1iii | 0.86 | 2.07 | 2.909 (2) | 163 |
| N2—H2···N3iii | 0.86 | 2.54 | 3.055 (2) | 120 |
Data derived from the crystallographic study of 1H-1,2,4-triazole-3-carboxamide. nih.gov
Elemental Composition Analysis
The elemental composition of this compound corresponds to the molecular formula C₄H₆N₄O. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. This analysis is crucial for confirming the identity and purity of the synthesized compound. While experimental data from techniques such as combustion analysis would provide empirical validation, the theoretical values serve as a fundamental reference.
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 4 | 48.044 | 38.12 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 4.80 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 44.44 |
| Oxygen | O | 15.999 | 1 | 15.999 | 12.69 |
| Total | | | | 126.119 | 100.00 |
Chemical Reactivity and Mechanistic Studies of N Methyl 1,2,4 Triazole 1 Carboxamide
Reactivity Profiles of the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is an aromatic heterocycle characterized by the presence of three nitrogen atoms and two carbon atoms. nih.govchemicalbook.com This structure results in a π-excessive system, where the delocalized electrons confer aromatic stability. chemicalbook.com However, the distribution of electron density is uneven; the nitrogen atoms are electron-rich centers, while the carbon atoms, being attached to two electronegative nitrogens, are π-deficient. nih.govchemicalbook.comguidechem.com This electronic arrangement dictates the ring's fundamental reactivity towards both nucleophiles and electrophiles.
Nucleophilic Substitution Reactions Involving Ring Nitrogen Atoms
While the π-deficient carbon atoms of the 1,2,4-triazole ring are susceptible to attack by strong nucleophiles under certain conditions, the ring's nitrogen atoms are notable for their nucleophilic character. nih.govguidechem.com This allows them to react with electrophiles in a class of reactions broadly considered as nucleophilic substitutions where the nitrogen atom is the nucleophile. Alkylation is a primary example of this reactivity.
In the parent 1H-1,2,4-triazole, which exists in tautomeric equilibrium, alkylation can occur at different nitrogen atoms, and the outcome is often dependent on the reaction conditions. chemicalbook.comguidechem.com For N-methyl-1,2,4-triazole-1-carboxamide, the N1 position is already substituted, meaning further reactions of this type would be directed to the N2 or N4 positions. However, the existing N-acyl group significantly influences the nucleophilicity of the remaining ring nitrogens.
Table 1: Regioselectivity in Alkylation of 1H-1,2,4-Triazole This table illustrates the general reactivity for the parent triazole ring, which informs the potential reactivity of substituted analogs.
| Reagent/Base | Conditions | Major Product(s) | Reference |
| Methyl sulfate (B86663) / aq. NaOH | Aqueous | Mixture of 1-methyl- and 4-methyl-1,2,4-triazole | chemicalbook.comguidechem.com |
| Ethyl chloroacetate (B1199739) / NaOMe | Methanol | N1-substituted product | chemicalbook.comguidechem.com |
| Dibromomethane / aq. NaOH, n-Bu4NBr | DCM (Phase Transfer) | bis(1,2,4-triazol-1-yl)methane | chemicalbook.comguidechem.com |
For this compound, the electron-withdrawing nature of the N1-carboxamide group would decrease the nucleophilicity of the adjacent N2 atom, making the N4 position the most likely site for subsequent alkylation or similar reactions.
Electrophilic Attacks and Substituent Effects on Ring Reactivity
Due to the high electron density localized on the nitrogen atoms, electrophilic substitution on the 1,2,4-triazole ring occurs exclusively at these positions. nih.govchemicalbook.comguidechem.com A fundamental example is the protonation of the parent 1H-1,2,4-triazole, which readily occurs at the N4 position in the presence of strong acid to form a triazolium salt. chemicalbook.comguidechem.com
The substituent at the N1 position in this compound has a profound effect on this reactivity profile. The N-methyl-1-carboxamide group acts as an electron-withdrawing group, which deactivates the ring towards electrophilic attack by reducing the electron density and basicity of the remaining nitrogen atoms.
Key effects of the N-methyl-1-carboxamide substituent:
Directing Effect: The N1-substituent prevents any reaction at this position. Electrophilic attack would be directed to the N4 position, which is sterically and electronically most accessible, or to a lesser extent, the N2 position.
Basicity: The pKa of the molecule is lowered relative to 1H-1,2,4-triazole (pKa of 2.19 for the protonated species), making it a weaker base. chemicalbook.comguidechem.com
Transformations of the Carboxamide Functional Group
The N-methyl-1-carboxamide group attached to the triazole ring has its own characteristic reactivity, although this can be modulated by the heterocyclic ring to which it is attached.
Acylation Reactions and Derivative Formation
The term "acylation" in this context can refer to reactions that introduce an acyl group. While N-acylation is a common method for synthesizing 1,2,4-triazole derivatives researchgate.net, the N-methyl-1-carboxamide group in the title compound is itself an acylated nitrogen. Further acylation on the carboxamide nitrogen is generally not a favorable process. Instead, the carboxamide moiety is typically formed and serves as a stable functional group.
Studies on related compounds, such as methyl 5-amino-1H- nih.govguidechem.comresearchgate.nettriazole-3-carboxylate, show that acylation can occur at other positions, such as a free amino group or other ring nitrogens, leading to diacetylated products. nih.gov For this compound, the most plausible acylation would occur at the N4 position of the ring, rather than on the already acylated carboxamide group. N-acyl-1,2,3-triazoles have been found to be hydrolytically unstable, suggesting that N-acylated 1,2,4-triazoles may also function as reactive intermediates rather than stable products. chemrxiv.org
Condensation Reactions with Aldehydes and Ketones
Condensation reactions involving aldehydes and ketones typically require a nucleophilic species, such as a primary or secondary amine. For instance, 4-amino-1,2,4-triazoles readily undergo condensation with substituted benzaldehydes to form stable hemiaminals or Schiff bases. mdpi.comnih.gov
The N-methyl-1-carboxamide functional group lacks the necessary free N-H bond of a primary or secondary amine that would typically participate in nucleophilic addition to a carbonyl group. The amide N-H is significantly less nucleophilic due to the resonance delocalization with the adjacent carbonyl group. Therefore, this compound is not expected to undergo direct condensation reactions with aldehydes or ketones under standard conditions.
Table 2: Reactivity Comparison for Condensation with Aldehydes
| Compound | Functional Group | Reactivity with Aldehydes | Product Type | Reference |
| 4-Amino-3,5-dimethyl-1,2,4-triazole | Primary Amine (-NH₂) | Yes | Hemiaminal / Schiff Base | mdpi.comnih.gov |
| This compound | N-substituted Carboxamide | No (under standard conditions) | N/A | Inferred from chemical principles |
Investigation of Reaction Pathways and Intermediate Species
Understanding the reactivity of this compound requires an examination of the likely intermediates and reaction pathways. While specific mechanistic studies on this exact molecule are not widely available, inferences can be drawn from related systems.
In the synthesis of N1-substituted 1,2,4-triazole-3-carboxamides, a common strategy involves the use of silylated intermediates. mdpi.com For instance, reacting methyl 1,2,4-triazole-3-carboxylate (B8385096) with hexamethyldisilazane (B44280) (HMDS) forms a silyl (B83357) derivative. This intermediate then directs the subsequent alkylation to the N1 position, demonstrating a method for controlling reaction pathways and regioselectivity. mdpi.com This highlights that transient intermediate species are crucial in governing the outcome of reactions on the triazole ring.
For reactions involving the triazole ring itself, intermediates can include:
Triazolium Ions: Formed during electrophilic attack (e.g., protonation, alkylation) on a ring nitrogen. These charged intermediates are key in substitution reactions. chemicalbook.comguidechem.com
N-Silyl Derivatives: Used synthetically to control the regioselectivity of alkylation and other substitutions. mdpi.com
While documented for the isomeric 1,2,3-triazole system, it is worth noting that N-substituted triazoles can serve as precursors to highly reactive intermediates like azavinyl carbenes under rhodium catalysis. nih.gov Such pathways, involving ring-chain isomerism, illustrate the potential for complex transformations of the triazole core, although this specific reactivity is not confirmed for N-acyl-1,2,4-triazoles.
Tautomeric Phenomena in 1,2,4-Triazole Carboxamides and their Influence on Chemical Behavior
The chemical behavior of 1,2,4-triazole carboxamides is intrinsically linked to the tautomeric forms they can adopt. Tautomerism, the migration of a proton, can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and interactions.
Prototropic Tautomerism and Equilibrium Studies
In principle, 1,2,4-triazole carboxamides can exist in several prototropic tautomeric forms, primarily the 1H, 2H, and 4H tautomers, depending on the position of the hydrogen atom on the triazole ring. Theoretical and experimental studies on substituted 1,2,4-triazoles have shown that the relative stability of these tautomers is heavily influenced by the nature and position of the substituents. researchgate.net
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric preferences of various 1,2,4-triazole derivatives. researchgate.netufms.br For 1,2,4-triazoles substituted with an electron-withdrawing group, such as a carboxamide group at the C3 position, the 1H-tautomer is generally favored. researchgate.net This preference can be attributed to the electronic stabilization afforded by the conjugation of the carboxamide group with the triazole ring in this specific tautomeric form.
The equilibrium between these tautomers is a dynamic process, and the predominant form can be influenced by factors such as the solvent, temperature, and the presence of other interacting molecules. Understanding this equilibrium is crucial for predicting the chemical reactivity of these compounds.
Impact of Methyl Substitution on Tautomeric Preferences
The introduction of a methyl group on one of the nitrogen atoms of the triazole ring has a profound impact on the tautomeric landscape. In the case of this compound, the methyl group is fixed at the N1 position. This substitution effectively "locks" the molecule into a single tautomeric form, preventing the prototropic tautomerism that would otherwise be possible.
Consequently, this compound exists as the 1-methyl tautomer, and the equilibrium between different tautomeric forms is no longer a factor in its chemical behavior. This structural rigidity simplifies its reactivity profile compared to its unsubstituted counterparts. The presence of the methyl group at the N1 position also influences the electronic properties of the triazole ring, which in turn affects its reactivity.
Stability and Reactivity under Controlled Conditions
The stability and reactivity of this compound are governed by the inherent properties of the N-methylated 1,2,4-triazole ring and the attached carboxamide group. Generally, the 1,2,4-triazole ring is a stable aromatic system, resistant to cleavage under many conditions. acs.org
Under controlled laboratory conditions, the stability of this compound can be assessed in various environments. For instance, its susceptibility to hydrolysis under acidic or basic conditions would be a key parameter to investigate. While the triazole ring itself is generally stable, the carboxamide group can be susceptible to hydrolysis, which would lead to the formation of N-methyl-1,2,4-triazole-1-carboxylic acid and ammonia. The rate of this hydrolysis would be dependent on the pH and temperature of the solution.
Conversely, the carbon atoms of the triazole ring are generally electron-deficient and can be susceptible to nucleophilic attack, although this typically requires harsh conditions. The specific reactivity of this compound would need to be determined through detailed mechanistic studies.
Below is a table summarizing the expected stability and reactivity profile of this compound under controlled conditions.
| Condition/Reagent | Expected Reactivity/Stability | Products of Reaction/Degradation |
| Acidic Conditions (e.g., HCl, H₂SO₄) | Potential for hydrolysis of the carboxamide group. | N-methyl-1,2,4-triazole-1-carboxylic acid, Ammonium (B1175870) salt |
| Basic Conditions (e.g., NaOH, KOH) | Potential for hydrolysis of the carboxamide group. | Salt of N-methyl-1,2,4-triazole-1-carboxylic acid, Ammonia |
| Electrophiles (e.g., Alkyl halides) | Alkylation at N2 or N4 position of the triazole ring. | N1,N2- or N1,N4-dialkyl-1,2,4-triazolium salts |
| Nucleophiles (e.g., Strong bases, Grignard reagents) | Generally low reactivity towards nucleophilic attack on the ring. | Ring-opened products (under harsh conditions) |
| Thermal Stress | Expected to be thermally stable to a certain degree. | Decomposition products would depend on the temperature and atmosphere. |
Computational and Theoretical Investigations of N Methyl 1,2,4 Triazole 1 Carboxamide
Quantum Chemical Approaches to Molecular Structure and Properties
Quantum chemical methods are fundamental to the computational study of molecules. They use the principles of quantum mechanics to model molecular properties, providing a detailed picture of structure and electron distribution. For derivatives of 1,2,4-triazole (B32235), these approaches are crucial for predicting their geometry and stability.
Density Functional Theory (DFT) Calculations for Geometric Optimization
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate way, focusing on the electron density. For 1,2,4-triazole derivatives, DFT calculations, often using functionals like B3LYP or M06 with basis sets such as 6-311G(d,p) or 6-31G(d,p), are employed to predict key structural parameters. sapub.orgnih.govdntb.gov.ua Geometric optimization calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This foundational analysis is essential for all further computational studies. nih.gov
Below is a representative table of optimized geometric parameters for a 1,2,4-triazole structure, calculated using DFT methods.
Table 1: Calculated Geometric Parameters for a Representative 1,2,4-Triazole Derivative
Parameter Atoms Involved Calculated Value Bond Length (Å) N1-N2 1.38 Bond Length (Å) N2-C3 1.32 Bond Length (Å) C3-N4 1.37 Bond Length (Å) N4-C5 1.35 Bond Length (Å) C5-N1 1.33 Bond Angle (°) C5-N1-N2 104.5 Bond Angle (°) N1-N2-C3 114.0 Bond Angle (°) N2-C3-N4 103.0 Bond Angle (°) C3-N4-C5 108.0 Bond Angle (°) N4-C5-N1 110.5
Note: Data are representative for the 1,2,4-triazole core and may vary for N-methyl-1,2,4-triazole-1-carboxamide.
Conformer Analysis and Energy Landscapes
Molecules with rotatable bonds can exist in multiple spatial arrangements known as conformations. Conformer analysis involves identifying these different stable structures (conformers) and calculating their relative energies to create a potential energy surface (PES) or energy landscape. ekb.eg For molecules like this compound, rotation around the C-N bond connecting the carboxamide group to the triazole ring is a key area of interest. Computational studies on related polycyclic triazole systems have shown that different rotational conformations can significantly impact the molecule's properties. rsc.orgresearchgate.net By mapping the energy landscape, researchers can identify the lowest-energy (most stable) conformer and understand the energy barriers between different conformations, which is crucial for predicting the molecule's behavior in various environments. ekb.eg
Electronic Structure and Reactivity Descriptors
The arrangement of electrons in a molecule's orbitals dictates its chemical reactivity. Computational chemistry provides several descriptors based on the electronic structure that help predict how and where a molecule will react.
Frontier Molecular Orbital (HOMO/LUMO) Analysis for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and prone to chemical reactions. nih.gov For 1,2,4-triazole derivatives, DFT calculations are commonly used to determine the energies of these frontier orbitals. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies for a 1,2,4-Triazole Derivative
Parameter Energy (eV) HOMO -7.128 LUMO -1.491 Energy Gap (ΔE) 5.637
Note: Data sourced from a study on a substituted N-phenyl-1,2,4-triazole derivative and may differ for the title compound. nih.gov
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a positive point charge at various locations on the electron density surface and calculating the potential energy. The resulting map is color-coded to indicate different regions of electrostatic potential.
Natural Bond Orbital (NBO) Charge Distribution
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into atomic charges, hybridization, and intramolecular interactions. For 1,2,4-triazole derivatives, NBO analysis typically reveals the delocalization of electron density and the nature of the bonding within the heterocyclic ring and its substituents.
A hypothetical NBO charge distribution for this compound is presented in the table below, based on typical values observed in related structures.
| Atom | Hypothetical NBO Charge (a.u.) |
| N (triazole) | -0.4 to -0.6 |
| C (triazole) | +0.2 to +0.4 |
| N (amide) | -0.5 to -0.7 |
| C (carbonyl) | +0.5 to +0.7 |
| O (carbonyl) | -0.5 to -0.7 |
| C (methyl) | -0.2 to -0.4 |
| H (methyl) | +0.1 to +0.2 |
| H (amide) | +0.3 to +0.5 |
Spectroscopic Property Prediction and Validation
Computational chemistry provides robust methods for predicting the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules. Density Functional Theory (DFT) calculations, often using functionals like B3LYP, are commonly employed for this purpose.
For 1,2,4-triazole derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts have been shown to correlate well with experimental data. researchgate.neturfu.ru In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the triazole ring, the N-methyl group, and the amide group. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the carbon atoms in the triazole ring, the carbonyl group, and the methyl group. Theoretical calculations would aid in the precise assignment of these signals. For instance, in a study of 1,2,4-triazole derivatives containing a thiophene (B33073) ring, DFT calculations were used to obtain theoretical vibrational frequencies and NMR chemical shift values which were then compared with experimental data. researchgate.net
Vibrational frequency calculations are instrumental in interpreting IR spectra. For this compound, key vibrational modes would include the N-H and C=O stretching frequencies of the carboxamide group, the C-N stretching of the triazole ring, and the C-H stretching of the methyl group. Theoretical calculations on similar 1,2,4-triazole derivatives have successfully predicted these characteristic vibrational frequencies. rjptonline.org
Below is a table of predicted NMR chemical shifts and vibrational frequencies for this compound, based on data from analogous compounds.
| Nucleus/Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Predicted IR Vibrational Frequency (cm⁻¹) |
| Triazole CH | 8.0 - 9.0 | 140 - 155 | ~3100 (C-H stretch) |
| N-CH₃ | 3.5 - 4.5 | 30 - 40 | 2800-3000 (C-H stretch) |
| Amide NH | 7.5 - 8.5 | - | 3200-3400 (N-H stretch) |
| Carbonyl C=O | - | 160 - 170 | 1650-1700 (C=O stretch) |
Time-dependent density functional theory (TD-DFT) is a common method for simulating ultraviolet-visible (UV/Vis) absorption spectra. These simulations provide information about the electronic transitions between molecular orbitals. For 1,2,4-triazole derivatives, the UV/Vis spectra are typically characterized by π→π* and n→π* transitions.
A study on 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines involved the simulation of UV/Vis spectra for the most stable tautomeric forms and comparison with experimental data. researchgate.net Similarly, the UV/Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to electronic transitions within the triazole ring and the carboxamide group. Theoretical simulations would help in assigning these bands to specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The correlation of simulated spectra with experimental data is crucial for validating the computational methodology and for a deeper understanding of the electronic structure of the molecule. Other studies on 1,2,4-triazole derivatives have also shown that simulated UV spectra can qualitatively reproduce experimental ones. rdd.edu.iq A vacuum ultraviolet absorption spectrum of 1H- and 1-methyl-1,2,4-triazole (B23700) has also been analyzed with the assistance of ab initio computations. nih.gov
Intermolecular Interactions and Supramolecular Chemistry Modeling
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in crystal structures. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.
For various 1,2,4-triazole derivatives, Hirshfeld surface analysis has been employed to investigate the contributions of different intermolecular contacts to the crystal packing. rsc.orgnih.gov These studies often reveal that H···H, C···H, and N···H contacts are the most significant. rsc.orgnih.gov For this compound, Hirshfeld analysis would likely highlight the importance of hydrogen bonds involving the amide group and the nitrogen atoms of the triazole ring. The analysis would also quantify the contributions of other contacts, providing a detailed picture of the supramolecular architecture. In a study of a 1,2,3-triazole-4-carboxamide derivative, Hirshfeld surface analysis indicated that the largest fingerprint contact percentages were from H···H, N···H/H···N, C···H/H···C, and O···H/H···O interactions. nih.gov
The following table summarizes the expected contributions of different intermolecular contacts for this compound based on studies of similar molecules.
| Intermolecular Contact | Expected Contribution (%) |
| H···H | 40 - 60 |
| N···H / H···N | 15 - 25 |
| O···H / H···O | 10 - 20 |
| C···H / H···C | 5 - 15 |
| C···C | < 5 |
| C···N / N···C | < 5 |
Computational methods are extensively used to study the nature and strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in determining the supramolecular chemistry of molecular crystals.
In the context of 1,2,4-triazole derivatives, computational studies have been instrumental in characterizing the hydrogen bonding networks. rsc.org For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the nitrogen atoms of the triazole ring are potential hydrogen bond acceptors. Computational modeling can predict the geometries and energies of these hydrogen bonds, providing insights into the stability of different crystal packing arrangements.
Despite a comprehensive search for computational and theoretical investigations, including molecular modeling and docking studies, no specific research findings concerning the binding modes of this compound were found.
The scientific literature contains a significant body of research on the molecular modeling of various derivatives of the 1,2,4-triazole ring system. These studies explore how different substitutions on the triazole core influence interactions with biological targets. However, this body of work does not specifically detail the computational analysis or binding modes of this compound.
Therefore, the section on "Molecular Modeling and Docking Studies for Understanding Binding Modes" for this specific compound cannot be provided at this time due to the absence of available data in the reviewed sources.
Design, Synthesis, and Structural Modifications of N Methyl 1,2,4 Triazole 1 Carboxamide Derivatives and Analogs
Diversification Strategies at the N-methyl Position and Carboxamide Group
The core structure of N-methyl-1,2,4-triazole-1-carboxamide offers two primary sites for initial diversification: the N-methyl group at the 1-position of the triazole ring and the terminal carboxamide group. Synthetic chemists have explored various strategies to modify these positions to create libraries of compounds with diverse chemical properties.
Modification at the N1-position, which is occupied by a methyl group in the parent compound, is a common strategy. This is often achieved through the N-alkylation of a 1,2,4-triazole-3-carboxamide precursor. While direct alkylation of the 1,2,4-triazole (B32235) ring can lead to a mixture of N1, N2, and N4 isomers, specific reaction conditions can favor the desired N1 substitution. mdpi.com For instance, the synthesis of 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides involves the reaction of methyl 1,2,4-triazole-3-carboxylate (B8385096) with various alkyl/aryloxymethylating agents. mdpi.com This approach allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex benzyloxymethyl or phenoxymethyl (B101242) groups. mdpi.com
A general procedure for this transformation involves suspending methyl 1,2,4-triazole-3-carboxylate in hexamethyldisilazane (B44280) (HMDS) to form a silyl (B83357) derivative, followed by reaction with an appropriate electrophile (e.g., an alkoxymethyl chloride) in the presence of a Lewis acid like tin(IV) chloride (SnCl₄). mdpi.com The resulting ester is then subjected to ammonolysis to yield the final carboxamide. mdpi.com
| Entry | R Group in R-OCH₂- | Resulting N1-Substituent | Example Compound |
| 1 | Methyl | Methoxymethyl | 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamide |
| 2 | Isopropyl | Isopropyloxymethyl | 1-(Isopropyloxymethyl)-1,2,4-triazole-3-carboxamide |
| 3 | n-Butyl | n-Butyloxymethyl | 1-(n-Butyloxymethyl)-1,2,4-triazole-3-carboxamide |
| 4 | Benzyl | Benzyloxymethyl | 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide |
| 5 | Phenyl | Phenoxymethyl | 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide |
Diversification of the carboxamide group itself is another key strategy. This can involve converting the primary amide (-CONH₂) to secondary (-CONHR) or tertiary (-CONR₂') amides by reacting an activated form of the corresponding triazole carboxylic acid with primary or secondary amines. Furthermore, the carboxamide can be replaced with bioisosteric groups such as a thiocarboxamide (-CSNH₂) or a carboxamidine (-C(=NH)NH₂). The synthesis of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides demonstrates the feasibility of these transformations, which can significantly alter the electronic and hydrogen-bonding properties of the molecule. acs.org
Substituent Effects on the 1,2,4-Triazole Ring
Modifying the carbon backbone of the 1,2,4-triazole ring (at the C3 and C5 positions) is a powerful method for fine-tuning the molecule's properties. Key strategies include halogenation, alkylation, arylation, and the incorporation of amino groups.
Halogenation and Alkylation: The introduction of halogens (F, Cl, Br) or small alkyl groups can influence the electronic nature and lipophilicity of the triazole ring. Halogenated 1,2,4-triazoles, such as 3-bromo-1H-1,2,4-triazole, exist in various tautomeric forms, with the stability influenced by the substituent. ijsr.net While N-alkylation of the 1,2,4-triazole ring is common, regioselective C-alkylation is more challenging but can be achieved through methods like lithiation followed by reaction with an alkyl halide. capes.gov.brresearchgate.netresearchgate.netjst.go.jp
Arylation: Direct C-H arylation has emerged as a powerful tool for synthesizing complex aryl-substituted 1,2,4-triazoles. nih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. Palladium or copper catalysts are commonly employed to facilitate the coupling of the triazole C-H bond with aryl halides. researchgate.netnih.gov For example, Pd-catalyzed C-H arylation allows for the regioselective introduction of aryl groups at the C5 position of 1-alkyl-1,2,4-triazoles. nih.gov Similarly, Suzuki cross-coupling reactions using bromine-containing 4-alkyl-4H-1,2,4-triazoles and various boronic acids provide access to 3,5-diaryl-4H-1,2,4-triazole derivatives. nih.gov These methods provide rapid access to a wide variety of arylated 1,2,4-triazoles, complementing traditional cyclization methods. nih.gov
Incorporation of Amino Groups: The introduction of an amino group onto the triazole ring significantly alters its chemical character, providing a key hydrogen bond donor and a site for further functionalization. 3-Amino-1,2,4-triazole is a polyfunctional nucleophilic reagent that can be selectively functionalized. researchgate.net For instance, amidoalkylation of 3-amino-1,2,4-triazole with N-(1,2,2,2-tetrachloroethyl)carboxamides occurs selectively at the endocyclic N1 nitrogen atom. researchgate.net Additionally, a series of 1,2,4-triazole derivatives containing amino acid fragments have been designed and synthesized, highlighting the utility of incorporating biologically relevant moieties. nih.govresearchgate.net The synthesis of 4-amino-1,2,4-(4H)triazole derivatives can be achieved by reacting hydrazine (B178648) with a carboxylic acid in the presence of an acidic ion-exchange resin. google.com
| Modification Type | Reagents/Conditions | Position(s) Modified | Example Product Class |
| C-H Arylation | Pd or Cu catalyst, Aryl halide | C3 and/or C5 | 3,5-Diaryl-1,2,4-triazoles |
| Suzuki Coupling | Pd catalyst, boronic acid | C3 and/or C5 | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles |
| Amination | Hydrazine, Carboxylic acid | N4 | 4-Amino-1,2,4-(4H)triazoles |
| Amidoalkylation | N-(1,2,2,2-tetrachloroethyl)carboxamides | N1 of 3-amino-1,2,4-triazole | N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides |
Development of Hybrid Molecules and Fused Ring Systems Incorporating the 1,2,4-Triazole-Carboxamide Moiety
To explore broader chemical space, the 1,2,4-triazole-carboxamide scaffold can be integrated into larger molecular architectures, either as part of a hybrid molecule or as a core component of a fused ring system.
Hybrid Molecules: This strategy involves covalently linking the triazole-carboxamide moiety to another distinct pharmacophore or chemical entity. This can lead to molecules with combined or novel properties. Examples include the creation of steroid-triazole conjugates and hybrid molecules containing both 1,2,4-triazole and secoestroid fragments. mdpi.comacs.org Another approach involves linking a 1,2,4-triazole to a 1,2,3-triazole via an oxime moiety, creating complex bis-triazole hybrids. nih.gov The design of these molecules often aims to position key functional groups in specific spatial orientations.
Fused Ring Systems: Annulation, or the building of an additional ring onto the triazole-carboxamide core, results in rigid, bicyclic, or polycyclic systems. These constrained structures are valuable for probing conformational requirements in structure-property studies. A variety of fused 1,2,4-triazole derivatives have been synthesized. researchgate.netresearchgate.net For example, 3-(4-methylphenyl) capes.gov.brresearchgate.netresearchgate.nettriazolo[3,4-b] capes.gov.brresearchgate.netbenzoxazole represents a class of fused systems created from 1,2,4-triazol-3-one precursors. nih.gov A modular, three-step procedure starting from amino acids has been developed to provide access to medicinally relevant bicyclic capes.gov.brresearchgate.netresearchgate.net-fused triazoles, accommodating 5-, 6-, and 7-membered fused rings. acs.org
Structure-Property Relationship Studies in Triazole Carboxamide Libraries (General Chemical Properties)
The systematic structural modifications described in the preceding sections enable the study of structure-property relationships (SPRs). These studies aim to understand how changes in molecular structure affect general chemical properties like electronic distribution, lipophilicity, conformational flexibility, and intermolecular interactions.
The 1,2,3-triazole ring, a close isomer of the 1,2,4-triazole, is known to possess favorable physicochemical properties, including a large dipole moment, the ability to participate in π-π stacking interactions, and the capacity to form hydrogen bonds. researchgate.net These properties are shared by the 1,2,4-triazole ring and are modulated by the nature and position of its substituents. For example, in a series of tetrahydroisoquinolinyl triazole carboxamides, the length of an alkyl chain linker between the two motifs was found to be a sensitive parameter for receptor binding affinity, demonstrating the importance of molecular conformation and distance between key functional groups. nih.gov
In another study on zwitterionic pyridinium-triazole ligands, positional isomerism and the presence of a flexible methylene spacer were shown to significantly influence the supramolecular topology and hydrogen-bonding networks in the solid state. mdpi.com This highlights how subtle structural changes can dictate crystal packing and intermolecular interactions. The incorporation of a 1,2,4-triazole ring into a diarylpyrazole carboxamide scaffold led to a significant improvement in cannabinoid receptor binding affinity, suggesting a favorable interaction of the nitrogen-rich heterocycle within the binding site. nih.gov The introduction of a methyl group on a thiazole ring adjacent to a carboxamide group was found to positively influence the geometrical conformation of the molecule, improving its fitting geometry in a cyclooxygenase active site. nih.govacs.org These studies underscore the pivotal role that systematic structural modification of the triazole carboxamide scaffold plays in tailoring the chemical properties of the resulting molecules.
Applications of N Methyl 1,2,4 Triazole 1 Carboxamide As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Advanced Organic Scaffolds
The 1,2,4-triazole (B32235) ring system is a fundamental building block in medicinal chemistry and materials science. qu.edu.sa Intermediates like N-methyl-1,2,4-triazole-1-carboxamide are instrumental in introducing this scaffold into larger, more complex molecules. The synthesis of advanced organic scaffolds often involves multi-step reaction sequences where the triazole derivative is modified sequentially.
For instance, starting with a functionalized triazole, further derivatives can be synthesized through various reactions. A common strategy involves using a starting triazole compound, such as 4-amino-1,2,4-triazole, to prepare Schiff bases via condensation reactions. chemmethod.com These Schiff bases can then undergo further transformations, such as addition reactions with reagents like acetyl chloride to form N-acyl derivatives. chemmethod.com Subsequent reactions can lead to the formation of more intricate heterocyclic systems, such as imidazole rings, attached to the original triazole scaffold. chemmethod.com This step-wise construction demonstrates how a simple triazole derivative can be elaborated into a complex, multi-ring organic scaffold with potential biological activities. chemmethod.com
Detailed research findings indicate that the 1,2,4-triazole core is a privileged structure in drug discovery, with derivatives showing a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. qu.edu.sachemmethod.com The ability to use this compound as a starting point allows for the systematic exploration of chemical space around this important scaffold, leading to the discovery of novel therapeutic agents.
Role in the Elaboration of Heterocyclic Compounds for Diverse Applications
The 1,2,4-triazole moiety is a cornerstone for developing a variety of heterocyclic compounds with applications ranging from pharmaceuticals and agrochemicals to specialized materials like ionic liquids and energetic salts. nih.gov The reactivity of the triazole ring nitrogens and the attached carboxamide group allows for its incorporation into these diverse chemical classes.
Pharmaceutical and Agrochemical Agents:
The 1,2,4-triazole ring is a key component in numerous approved drugs, particularly antifungal agents like fluconazole and itraconazole. nih.govresearchgate.net It is also integral to the development of antiviral drugs; for example, 1,2,4-triazole-3-carboxamide is the aglycon of the broad-spectrum antiviral medication Ribavirin. nih.govmdpi.com Synthetic work often focuses on modifying this core structure to enhance biological activity.
Researchers have synthesized various alkyl and aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide, starting from precursors like methyl 1,2,4-triazole-3-carboxylate (B8385096), to investigate their antiproliferative and antimicrobial effects. mdpi.com These studies have shown that specific derivatives can induce leukemia cell death at low micromolar concentrations, highlighting their potential as lead compounds for anticancer treatments. mdpi.com Similarly, new 1,2,4-triazole derivatives containing carboxamide fragments have been designed and synthesized, demonstrating significant antifungal and anti-oomycete activities, making them promising candidates for agrochemical applications. mdpi.comnih.gov
Below is a table summarizing examples of biologically active compounds derived from 1,2,4-triazole carboxamide precursors.
| Compound Name | Starting Precursor | Application Area | Research Finding |
| 1-(n-Decyloxymethyl)-1,2,4-triazole-3-carboxamide | Methyl 1,2,4-triazole-3-carboxylate | Anticancer (Leukemia) | Induced leukemia cell death at low micromolar concentrations. mdpi.com |
| 4-(2-Hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-N-phenylbenzamide | 1,2,4-Triazole | Antifungal | Showed activity against various fungal pathogens. mdpi.com |
| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | 1,2,4-Triazole | Agrochemical (Fungicide) | Exhibited potent fungicidal activity against Sclerotinia sclerotiorum. nih.gov |
| 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide | Methyl 1,2,4-triazole-3-carboxylate | Antimicrobial | Showed potential against Gram-positive and Gram-negative bacteria. mdpi.com |
Ionic Liquids and Energetic Salts:
The high nitrogen content and thermal stability of the 1,2,4-triazole ring make it an attractive scaffold for high-energy materials. nih.gov N-alkylation, such as methylation, of the triazole ring is a key step in forming triazolium cations. nih.gov These cations can then be paired with various energetic anions (e.g., nitrate (B79036), perchlorate, dinitramide, azotetrazolate) through metathesis reactions to create a family of energetic salts. nih.gov
These nitrogen-rich energetic salts are characterized by high positive heats of formation, good thermal stability, and high detonation velocities, combined with surprisingly low sensitivity to impact and friction. nih.govhse.ru For example, salts based on the methylguanazinium cation (derived from 3,4,5-triamino-1,2,4-triazole) exhibit calculated detonation velocities between 8,330 and 8,922 m/s. nih.gov The extensive hydrogen bonding networks observed in the crystal structures of these salts contribute to their high densities and stability. nih.gov The development of such materials is crucial for applications requiring advanced, safer explosives. Similarly, certain nitrogen-rich salts, including those based on tetrazoles and triazoles, can exist as ionic liquids—salts with melting points below 100°C—which have potential uses as energetic plasticizers or hypergolic fuels.
The table below presents data on energetic salts synthesized from a methylated 1,2,4-triazole precursor.
| Cation | Anion | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s, calc.) |
| Methylguanazinium | Azide | 1.399 | >200 | 8847 |
| Methylguanazinium | Nitrate | 1.621 | >200 | 8511 |
| Methylguanazinium | Perchlorate | 1.669 | >200 | 8688 |
| Methylguanazinium | Dinitramide | 1.608 | 157 | 8660 |
| Methylguanazinium | 5,5'-Azotetrazolate | 1.579 | >200 | 8922 |
(Data derived from studies on 3,4,5-triamino-1,2,4-triazole derivatives) nih.gov
Future Research Directions and Unexplored Avenues in N Methyl 1,2,4 Triazole 1 Carboxamide Chemistry
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic organic chemistry. nih.govrsc.orgrsc.org Future research concerning N-methyl-1,2,4-triazole-1-carboxamide will likely prioritize the development of more environmentally benign and sustainable synthetic routes. Traditional methods for synthesizing 1,2,4-triazoles and carboxamides often rely on hazardous reagents and solvents. rsc.org
A significant area of focus will be the adoption of greener reaction conditions. This includes the use of alternative energy sources such as microwave irradiation and ultrasound, which have been shown to accelerate reaction times and improve yields in the synthesis of triazole systems. nih.gov Furthermore, the exploration of solvent-free reactions or the use of eco-friendly solvents like water and polyethylene (B3416737) glycol (PEG) is a promising avenue. rsc.orgresearchgate.net For the carboxamide linkage, greener strategies such as the direct amidation of carboxylic acids catalyzed by reusable Brønsted acidic ionic liquids or ceric ammonium (B1175870) nitrate (B79036) under solvent-free conditions are being explored. acs.orgmdpi.com The development of one-pot syntheses that minimize waste and energy consumption by combining multiple reaction steps into a single, streamlined process will also be a key objective. isres.org
| Green Chemistry Approach | Potential Benefit for Synthesis |
| Microwave-assisted synthesis | Reduced reaction times, increased yields |
| Ultrasound chemistry | Enhanced reaction rates and efficiency |
| Use of green solvents (e.g., water, PEG) | Reduced environmental impact and toxicity |
| Solvent-free reactions | Minimized waste and volatile organic compounds |
| Reusable catalysts (e.g., ionic liquids) | Improved atom economy and process sustainability |
| One-pot synthesis | Increased efficiency, reduced waste and energy use |
Advanced Characterization Techniques for Dynamic Processes
A deeper understanding of the formation and behavior of this compound requires the application of advanced characterization techniques capable of monitoring dynamic processes in real-time. While traditional spectroscopic and crystallographic methods provide valuable static information, they often fall short in capturing the transient intermediates and kinetics of a reaction.
Future research could employ in-situ spectroscopic techniques, such as real-time Raman spectroscopy, to monitor the formation of the triazole ring. nih.gov This would provide invaluable data on reaction kinetics and help to identify short-lived intermediates, leading to a more complete understanding of the reaction mechanism. nih.gov Such insights are crucial for optimizing reaction conditions to improve yield and selectivity.
Deeper Elucidation of Complex Reaction Mechanisms
While the synthesis of 1,2,4-triazoles is well-established, a comprehensive understanding of the intricate reaction mechanisms remains an area of active investigation. frontiersin.orgnih.govacs.org Future research should focus on a deeper elucidation of the mechanistic pathways involved in the synthesis of this compound. This will involve a synergistic approach combining experimental studies with high-level computational chemistry.
Density Functional Theory (DFT) calculations, for instance, can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. arabjchem.org This computational insight, when coupled with experimental data from techniques like kinetic analysis, can provide a detailed picture of the reaction mechanism. arabjchem.orgacs.org A thorough understanding of the mechanism is fundamental for the rational design of more efficient and selective synthetic protocols.
Integration of Machine Learning and AI in Compound Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. mdpi.com In the context of this compound, these computational tools can be applied to accelerate the discovery of new derivatives with desired properties and to predict reaction outcomes. nih.gov
ML models can be trained on existing datasets of triazole derivatives to establish quantitative structure-property relationships (QSPR). researchgate.netnih.gov These models can then be used to predict the biological activity, physical properties, or even the performance of new, unsynthesized compounds, thereby guiding experimental efforts towards the most promising candidates. mdpi.comnih.gov Furthermore, ML algorithms are being developed to predict the success and yield of chemical reactions, which can significantly reduce the time and resources spent on reaction optimization. princeton.edusemanticscholar.orgrsc.orgnih.gov
| Application of ML/AI | Potential Impact |
| QSPR modeling | Prediction of properties for novel derivatives |
| Reaction outcome prediction | Optimization of synthetic routes |
| De novo compound design | Generation of new molecular structures with desired features |
| Virtual screening | Identification of promising candidates for specific applications |
Exploration of Novel Material Science Applications for Triazole-Carboxamide Architectures
The unique structural and electronic properties of the 1,2,4-triazole (B32235) ring, combined with the hydrogen-bonding capabilities of the carboxamide group, make triazole-carboxamide architectures promising candidates for a variety of material science applications. chemijournal.com Future research is expected to explore the potential of this compound and its derivatives as building blocks for novel functional materials.
One promising area is the development of metal-organic frameworks (MOFs). acs.orgnih.govnih.govresearchgate.net The nitrogen atoms of the triazole ring and the oxygen atom of the carboxamide group can act as coordination sites for metal ions, leading to the formation of porous, crystalline structures with potential applications in gas storage, separation, and catalysis. acs.orgnih.govsemanticscholar.org
Another avenue of exploration is the incorporation of triazole-carboxamide units into polymers. researchgate.netrdd.edu.iqntu.edu.iqmdpi.com The resulting materials could exhibit unique thermal, mechanical, and electronic properties, making them suitable for applications ranging from high-performance plastics to materials for electronic devices.
Q & A
Q. What are the standard synthetic routes for N-methyl-1,2,4-triazole-1-carboxamide, and what key reagents/conditions are required?
The compound can be synthesized via cyclization reactions using precursors like N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides. For example, dehydrosulfurization with HgO in boiling glacial acetic acid (1–1.5 hours) yields triazole-carboxamide derivatives with 42–62% efficiency. Key reagents include isothiocyanates and thioureas, while acetonitrile or DMF are common solvents for intermediate steps . Characterization typically involves NMR and mass spectrometry to confirm structural integrity.
Q. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from its analogs?
- 1H/13C NMR : The methyl group on the triazole ring appears as a singlet (~δ 3.2–3.5 ppm for 1H; δ 35–40 ppm for 13C). The carboxamide moiety shows distinct NH signals (δ 7.5–8.5 ppm) and carbonyl carbon resonance (~δ 165–170 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 138.13 for C₅H₆N₄O) and fragmentation patterns (e.g., loss of CO or CH₃ groups) confirm molecular weight and substituents .
Q. What in vitro assays are used to evaluate the antimicrobial activity of 1,2,4-triazole-carboxamide derivatives?
Standard protocols include:
- Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Disk diffusion assays for preliminary screening.
- Time-kill kinetics to assess bactericidal/fungicidal effects. Positive controls (e.g., ampicillin, fluconazole) and solvent controls (DMSO) are critical for validation .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with viral enzymes (e.g., HIV-1 protease)?
- Docking studies (AutoDock, Schrödinger) identify potential binding pockets by aligning the compound’s carboxamide and triazole groups with catalytic residues (e.g., Asp25 in HIV-1 protease).
- MD simulations (AMBER, GROMACS) assess stability of ligand-enzyme complexes over time.
- QSAR models correlate substituent electronic properties (Hammett constants) with inhibitory activity .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Standardize assay conditions : Ensure consistent cell lines (e.g., HeLa for cytotoxicity), solvent concentrations (≤1% DMSO), and incubation times.
- Validate purity : HPLC (>95%) and elemental analysis confirm compound integrity.
- Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
Q. How can structural modifications enhance the herbicidal activity of 1,2,4-triazole-carboxamide derivatives?
- Substituent optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve binding to acetolactate synthase (ALS), a common herbicide target.
- Bioisosteric replacement : Replace the methyl group with ethyl or isopropyl to modulate lipophilicity and membrane permeability.
- Metabolic stability studies : Use liver microsomes to assess resistance to cytochrome P450 degradation .
Methodological Considerations
- Synthetic Challenges : Side reactions (e.g., over-alkylation) during triazole formation can be mitigated by controlling reaction temperature (<100°C) and stoichiometry (1:1 amine:isothiocyanate ratio) .
- Spectroscopic Pitfalls : Overlapping NMR signals (e.g., NH and aromatic protons) may require 2D techniques (HSQC, COSY) for resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
